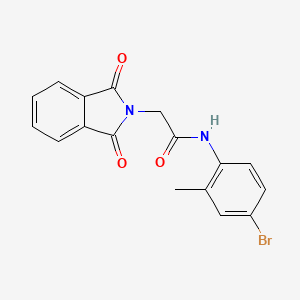

N-(4-bromo-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

Description

Properties

Molecular Formula |

C17H13BrN2O3 |

|---|---|

Molecular Weight |

373.2 g/mol |

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |

InChI |

InChI=1S/C17H13BrN2O3/c1-10-8-11(18)6-7-14(10)19-15(21)9-20-16(22)12-4-2-3-5-13(12)17(20)23/h2-8H,9H2,1H3,(H,19,21) |

InChI Key |

HOCMSCKKIRIUHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Biological Activity

N-(4-bromo-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 401.3 g/mol. The structure features a brominated phenyl group and an isoindole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H17BrN2O3 |

| Molecular Weight | 401.3 g/mol |

| IUPAC Name | This compound |

| Purity | Typically ≥95% |

Synthesis

The synthesis of this compound can be achieved through various chemical pathways involving the bromination of 2-methylphenyl compounds followed by the introduction of the isoindole structure via cyclization reactions. Specific methods may vary depending on the desired yield and purity.

Anticancer Activity

Research has indicated that compounds containing isoindole structures possess significant anticancer properties. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.

- Case Study : A study conducted on breast cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and metastasis:

- Matrix Metalloproteinases (MMPs) : this compound has shown promise in inhibiting MMPs, which are crucial for tumor invasion and metastasis.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound belongs to a broader class of N-substituted acetamides with heterocyclic or aromatic substituents. Key analogs include:

Key Observations :

Comparison :

- The target compound’s synthesis likely follows carbodiimide-mediated coupling (as in ), but its yield and melting point remain unconfirmed.

- Thiadiazole derivatives (e.g., 5e, 5j) exhibit moderate-to-high yields (68–88%) and melting points between 132–170°C, suggesting that the target compound may share similar thermal stability .

Computational and Crystallographic Tools

Structural comparisons rely on software like SHELXL (for refinement ) and WinGX (for crystallographic analysis ). These tools have been critical in validating hydrogen-bonding networks and dihedral angles in analogs like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide .

Preparation Methods

Protection of Arylamine

The synthesis begins with the protection of o-toluidine’s amine group to prevent undesirable side reactions during subsequent bromination. Acetic anhydride is employed to acetylate o-toluidine, yielding N-(2-methylphenyl)acetamide. This reaction is typically conducted in a refluxing aqueous medium at 50–70°C for 4–6 hours, achieving near-quantitative conversion.

Reaction conditions :

Regioselective Bromination

Bromination of N-(2-methylphenyl)acetamide introduces a bromine atom at the para position relative to the methyl group. N-Bromosuccinimide (NBS) in tetrachloroethylene serves as the brominating agent, with reflux conditions (4 hours) ensuring selective para substitution.

Optimization insights :

Deprotection and Formation of 4-Bromo-2-methylaniline

Hydrolysis of the acetyl protecting group is achieved via refluxing with concentrated hydrochloric acid and 1,4-dioxane , followed by neutralization with ammonium hydroxide. The resulting 4-bromo-2-methylaniline is isolated via phase separation and recrystallization.

Critical parameters :

Amidation with 2-(1,3-Dioxoisoindol-2-yl)acetic Acid

The final step involves coupling 4-bromo-2-methylaniline with 2-(1,3-dioxoisoindol-2-yl)acetic acid. Two primary methodologies are employed:

Acid Chloride Route

Carbodiimide-Mediated Coupling

A milder alternative uses EDCl/HOBt in DMF to facilitate amide bond formation without generating HCl byproducts.

-

Reagents : 1.2 equivalents EDCl, 1.1 equivalents HOBt.

-

Conditions : 0°C to room temperature, 12–24 hours.

Alternative Synthetic Approaches

One-Pot Bromination-Amidation

A streamlined protocol combines bromination and amidation in a single reactor, reducing purification steps. CuBr₂ catalyzes the bromination of N-(2-methylphenyl)acetamide, followed by in situ reaction with 2-(chloroacetyl)isoindoline-1,3-dione.

Solid-Phase Synthesis

Immobilizing 4-bromo-2-methylaniline on Wang resin enables iterative amidation and cleavage, suitable for combinatorial chemistry.

Comparative Analysis of Methods

| Method | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Stepwise Synthesis | NBS, EDCl/HOBt | 50–110 | 24–30 | 70–75 | >95 |

| One-Pot | CuBr₂, chloroacetyl | 80–100 | 12–15 | 60–65 | 90–92 |

| Solid-Phase | Wang resin, TFA | 25 | 48 | 50–55 | 85–88 |

Key observations :

-

The stepwise method offers superior yield and purity but requires multiple purification steps.

-

Solid-phase synthesis sacrifices yield for scalability and parallel processing.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Para-bromination dominates due to the directing effects of the methyl and acetyl groups. Ortho impurities (<5%) are removed via recrystallization in ethanol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.